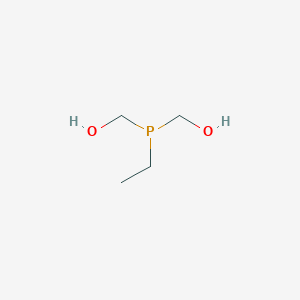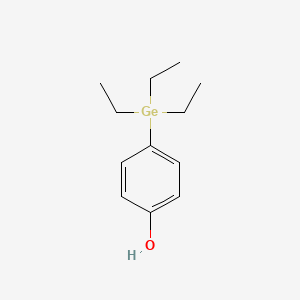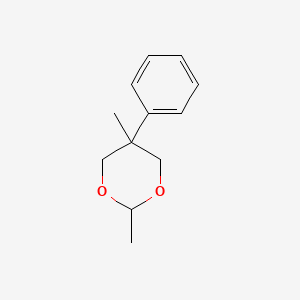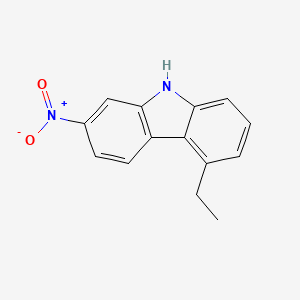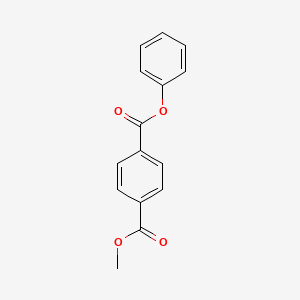
Beryllium--chromium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–chromium (2/1) is an intermetallic compound composed of beryllium and chromium in a 2:1 ratio. This compound is known for its unique properties, which include high strength, lightweight, and resistance to corrosion. Beryllium is a steel-gray, brittle, lightweight metal, while chromium is a hard, lustrous metal known for its high melting point and resistance to tarnishing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–chromium (2/1) typically involves the direct combination of beryllium and chromium metals at high temperatures. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the intermetallic compound. The reaction can be represented as:
2Be+Cr→Be2Cr
Industrial Production Methods
Industrial production of beryllium–chromium (2/1) involves similar high-temperature processes. The metals are melted together in an electric arc furnace or induction furnace under a controlled atmosphere. The molten mixture is then cooled to form the intermetallic compound. This method ensures the purity and homogeneity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium–chromium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form beryllium oxide and chromium oxide.
Reduction: It can be reduced back to its constituent metals under certain conditions.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Other metal halides or oxides in a molten state.
Major Products
Oxidation: Beryllium oxide (BeO) and chromium oxide (Cr2O3).
Reduction: Beryllium and chromium metals.
Substitution: New intermetallic compounds depending on the substituting metal
Applications De Recherche Scientifique
Beryllium–chromium (2/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and resistance to corrosion.
Medicine: Studied for its potential use in radiation therapy equipment due to its ability to withstand high radiation doses.
Industry: Used in aerospace and defense industries for manufacturing lightweight, high-strength components.
Mécanisme D'action
The mechanism by which beryllium–chromium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound’s high strength and lightweight make it ideal for applications requiring durable materials. Its resistance to corrosion and oxidation allows it to maintain its properties in harsh environments. The molecular targets and pathways involved include interactions with other metals and compounds, leading to the formation of stable intermetallic phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium–copper (2/1): Known for its high strength and electrical conductivity.
Beryllium–aluminum (2/1): Known for its lightweight and high thermal conductivity.
Chromium–nickel (2/1): Known for its corrosion resistance and high-temperature stability.
Uniqueness
Beryllium–chromium (2/1) is unique due to its combination of high strength, lightweight, and resistance to corrosion. Unlike beryllium–copper, it does not have high electrical conductivity but offers better resistance to oxidation. Compared to beryllium–aluminum, it provides higher strength and durability. Unlike chromium–nickel, it is lighter and offers better performance in applications where weight is a critical factor .
Propriétés
Numéro CAS |
12232-30-3 |
|---|---|
Formule moléculaire |
Be2Cr |
Poids moléculaire |
70.020 g/mol |
InChI |
InChI=1S/2Be.Cr |
Clé InChI |
JQCQJBQLTMXXHX-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Be].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


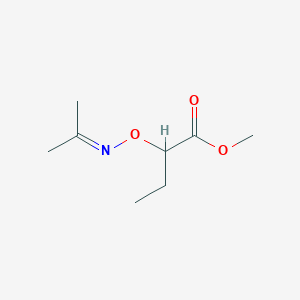
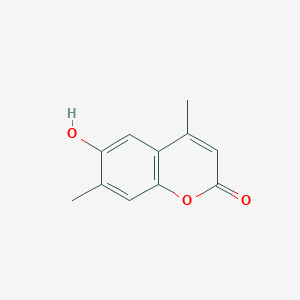
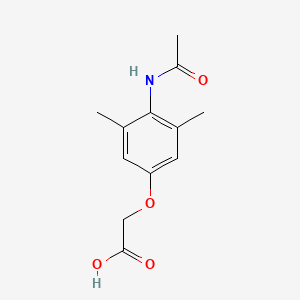
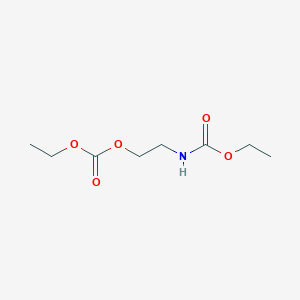
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
